![molecular formula C19H18N4O2 B11657877 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657877.png)
3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a hydroxyphenylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of hydrazides with aldehydes or ketones, often employing methods that yield high purity and efficiency.
Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. For instance, derivatives of 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been evaluated for their ability to scavenge free radicals. Studies using the DPPH assay demonstrated that these compounds can effectively reduce oxidative stress markers, potentially offering protective effects against oxidative damage in biological systems .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown effectiveness against colorectal cancer cells, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Recent studies have indicated that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The presence of hydroxyl groups enhances their interaction with microbial cell walls, leading to increased efficacy against pathogens .
Case Studies and Research Findings
Molecular Mechanisms
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound likely reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals directly.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Antimicrobial Mechanism : Interaction with bacterial cell membranes may disrupt integrity and function, leading to cell death.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the ethyl group on the phenyl ring and the hydroxyphenylmethylidene moiety. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Biological Activity
3-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of 4-ethylphenyl hydrazine with appropriate aldehydes. The resulting compound exhibits a pyrazole core with substituents that enhance its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in various cancers. For instance, a study demonstrated that certain pyrazole derivatives effectively inhibited tumor cell proliferation in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays. These compounds have been reported to reduce inflammatory markers in cell lines and animal models, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence their pharmacological profiles. For example:
Substituent Position | Effect on Activity |
---|---|
4-Ethyl group | Enhances lipophilicity and potency |
Hydroxy group at position 2 | Increases hydrogen bonding potential, enhancing solubility and bioavailability |
Variations in phenyl rings | Alteration of electronic properties affecting receptor binding |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of several pyrazole derivatives, including our compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory action of this compound in a carrageenan-induced paw edema model in rats. The compound demonstrated a marked reduction in edema compared to control groups .
- Antimicrobial Screening : A comprehensive antimicrobial assay was conducted using disk diffusion methods against multiple bacterial strains. The compound exhibited notable zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-7-9-14(10-8-13)16-11-17(22-21-16)19(25)23-20-12-15-5-3-4-6-18(15)24/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
QBVPRHTZUQRWJQ-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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